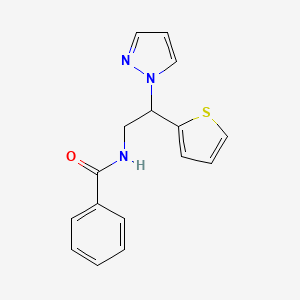

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzamide

Description

N-(2-(1H-Pyrazol-1-yl)-2-(Thiophen-2-yl)ethyl)benzamide is a benzamide derivative featuring a substituted ethyl group attached to the amide nitrogen. The ethyl group is further functionalized with a 1H-pyrazol-1-yl moiety and a thiophen-2-yl ring at the second carbon. This structure combines aromatic heterocycles (pyrazole and thiophene) with a benzamide core, which is often associated with biological activity in medicinal chemistry.

Properties

IUPAC Name |

N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c20-16(13-6-2-1-3-7-13)17-12-14(15-8-4-11-21-15)19-10-5-9-18-19/h1-11,14H,12H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKINGTWCKVSGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Pyrazole Ring: Starting from hydrazine and a 1,3-dicarbonyl compound to form the pyrazole ring.

Thiophene Introduction: Incorporating the thiophene ring through a cross-coupling reaction such as Suzuki or Stille coupling.

Linking to Benzamide: The final step involves coupling the pyrazole-thiophene intermediate with benzoyl chloride under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: Potentially converting the thiophene ring to a sulfone.

Reduction: Reducing the nitro groups (if present) to amines.

Substitution: Electrophilic or nucleophilic substitution on the benzamide or pyrazole rings.

Common Reagents and Conditions

Oxidation: Using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Utilizing reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzamide may have various applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigating its potential as a bioactive compound in enzyme inhibition or receptor binding studies.

Medicine: Exploring its therapeutic potential in treating diseases due to its structural similarity to known pharmacophores.

Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzamide would depend on its specific biological target. Generally, such compounds might interact with proteins or enzymes, inhibiting their activity or modulating their function. The molecular targets could include kinases, receptors, or other enzymes involved in disease pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Physicochemical Properties

- Solubility : The trifluoromethyl group () and methoxy group () improve lipophilicity compared to the target compound, which lacks polar substituents .

Biological Activity

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzamide is characterized by the presence of a pyrazole ring, a thiophene moiety, and a benzamide structure. The molecular formula is , and it has a molecular weight of approximately 286.36 g/mol. Its InChI representation is:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Preparation of Pyrazole Intermediate : Synthesized from hydrazine and 1,3-dicarbonyl compounds.

- Thiophene Formation : Achieved via the Paal-Knorr synthesis from 1,4-diketones.

- Coupling Reaction : The final step involves coupling the pyrazole and thiophene intermediates with benzamide derivatives.

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzamide. In vitro assays demonstrated cytotoxic effects against various cancer cell lines:

The mechanism of action appears to involve apoptosis induction through the activation of p53 pathways and caspase cleavage, leading to programmed cell death.

Enzyme Inhibition

This compound has also been evaluated for its inhibitory effects on specific enzymes involved in cancer progression:

- Carbonic Anhydrases (hCA IX and XII) : Selective inhibition was observed at nanomolar concentrations, indicating potential use as a therapeutic agent in cancer treatment .

Case Studies

Case Study 1: MCF-7 Cell Line Evaluation

In a study focused on the MCF-7 breast cancer cell line, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzamide exhibited significant cytotoxicity with an IC50 value of 10.5 µM. Flow cytometry analysis confirmed increased apoptotic cell populations upon treatment, correlating with elevated p53 protein levels.

Case Study 2: Enzyme Activity

A separate investigation into enzyme inhibition demonstrated that this compound selectively inhibited hCA IX with an IC50 of 89 pM, showcasing its potential as a targeted therapy against tumors expressing this enzyme.

Q & A

Q. What are the common synthetic routes for N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzamide in academic research?

The compound is typically synthesized via multi-step procedures involving condensation reactions. For example, pyrazole and thiophene moieties are introduced through nucleophilic substitutions or cyclization reactions. A key step involves coupling a benzamide derivative with a pyrazole-thiophene precursor under basic conditions (e.g., K₂CO₃ in DMF or acetonitrile) . Reaction progress is monitored via TLC, and purification employs column chromatography (silica gel, hexane/EtOAc gradients) .

Q. Which spectroscopic and crystallographic methods are employed to confirm the structure of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzamide?

Structural confirmation relies on:

- ¹H/¹³C NMR : To verify proton environments and carbon frameworks, particularly distinguishing pyrazole (δ 6.2–7.8 ppm) and thiophene (δ 7.1–7.5 ppm) signals .

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions (e.g., N–H⋯N hydrogen bonds). Centrosymmetric dimers are common in related benzamide-thiophene derivatives .

Q. How are in vitro biological assays designed to evaluate the pharmacological potential of this compound?

Researchers use hepatocyte-based assays to measure glucose uptake or enzyme activity (e.g., glucokinase activation at 10 mM glucose). Compounds are screened at µM concentrations, with dose-response curves generated to determine EC₅₀ values. Positive controls (e.g., insulin) validate assay sensitivity .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzamide derivatives?

Discrepancies in unit cell parameters or hydrogen bonding patterns are addressed by:

Q. How can synthetic yields be optimized for large-scale preparation of this compound?

Yield improvements focus on:

- Catalyst selection : TBHP-mediated oxidative coupling enhances efficiency in thiophene functionalization .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

- Byproduct management : Acidic workup (10% NaHCO₃) removes unreacted benzoyl chloride, while recrystallization (MeOH/CHCl₃) purifies the final product .

Q. What mechanistic insights explain the compound’s bioactivity in glucose metabolism assays?

Molecular docking studies suggest interactions with glucokinase’s allosteric site, where the pyrazole-thiophene group occupies a hydrophobic pocket. The benzamide carbonyl forms hydrogen bonds with Arg⁶³, stabilizing the active conformation . Contradictory activity data may arise from assay-specific glucose concentrations or cell permeability differences .

Q. How are thermal stability and degradation profiles characterized for this compound?

Thermogravimetric analysis (TGA) under N₂ atmosphere (10°C/min) reveals decomposition onset temperatures. Differential thermal analysis (DTA) identifies phase transitions, while fluorescence spectroscopy monitors stability under UV exposure .

Methodological Notes

- Crystallography : SHELX refinement requires high-resolution data (≤ 0.8 Å). Use Olex2 for visualization and Mercury for packing diagram generation .

- Assay Design : Include negative controls (DMSO vehicle) to rule out solvent effects on hepatocyte viability .

- Synthetic Troubleshooting : LC-MS identifies hydrolyzed byproducts (e.g., free benzamide); silica gel chromatography with 5% MeOH/CH₂Cl₂ recovers pure product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.